benzyl(triphenyl)phosphanium;2-phenylphenolate
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Description
Benzyl(triphenyl)phosphanium;2-phenylphenolate is a chemical compound that consists of a benzyl group attached to a triphenylphosphonium ion, paired with a 2-phenylphenolate anion. This compound is known for its applications in organic synthesis and as a phase-transfer catalyst. It is often used in various chemical reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(triphenyl)phosphanium;2-phenylphenolate typically involves the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction proceeds as follows:
- Reaction of Triphenylphosphine with Benzyl Chloride:
Reagents: Triphenylphosphine, Benzyl Chloride
Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux in an appropriate solvent like toluene or dichloromethane.
:Equation: Ph3P+C6H5CH2Cl→Ph3PCH2C6H5
Properties
CAS No. |
93841-05-5 |
---|---|
Molecular Formula |
C37H31OP |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
benzyl(triphenyl)phosphanium;2-phenylphenolate |
InChI |
InChI=1S/C25H22P.C12H10O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-20H,21H2;1-9,13H/q+1;/p-1 |
InChI Key |
NBZSRTINTALBRT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C2=CC=CC=C2[O-] |
Origin of Product |
United States |
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